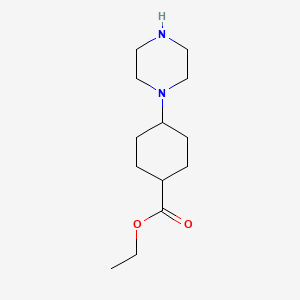
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Vue d'ensemble
Description
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is also known as 4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.34 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Neuropharmacology and Radioligand Binding
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate derivatives have been studied for their role in neuropharmacology. Compounds like Rec 27/0224 and Rec 27/0074 showed high affinity and selectivity at human 5-hydroxytryptamine (5-HT)1A receptors. These derivatives were studied using radioligand displacement and [35S]GTPγS binding assays, as well as electrophysiological experiments in rat hippocampal and dorsal raphe nucleus slices (Corradetti et al., 2005).
2. Application in PET Tracers
This compound has been used to develop PET (Positron Emission Tomography) tracers. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides are derivatives that exhibit high affinity for 5-HT1A receptors. These derivatives have shown potential in the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
3. Antimicrobial Studies
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives displayed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).
4. Crystal Structure Analysis
The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been analyzed to understand the molecular conformation and interactions. Such studies are crucial for the development of new pharmaceuticals and understanding drug-receptor interactions (Faizi, Ahmad, & Golenya, 2016).
5. Anti-Tuberculosis Applications
Compounds derived from this compound have been designed and screened for their activity against Mycobacterium tuberculosis. This indicates the potential application of these compounds in developing treatments for tuberculosis (Reddy et al., 2014).
Safety and Hazards
Orientations Futures
While specific future directions for Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate were not found in the search results, related compounds have been studied for their antimicrobial activity and their potential to prevent biofilm formation . This suggests potential future research directions in these areas.
Propriétés
IUPAC Name |
ethyl 4-piperazin-1-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGYJPPBHGEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



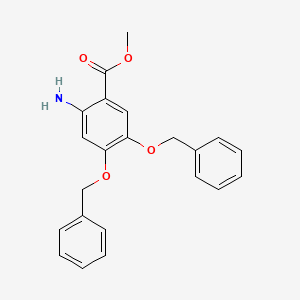
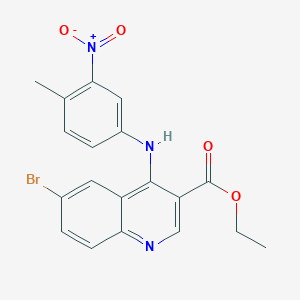
![(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol](/img/structure/B3102167.png)
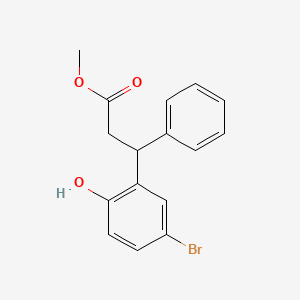


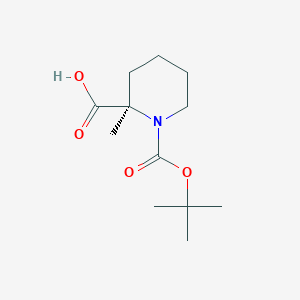
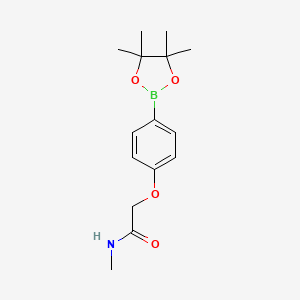


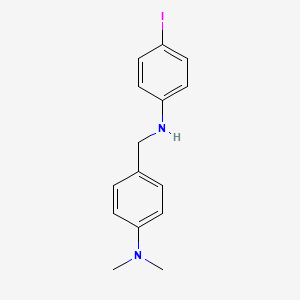
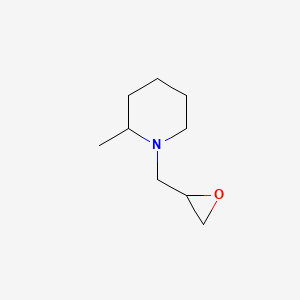

![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)